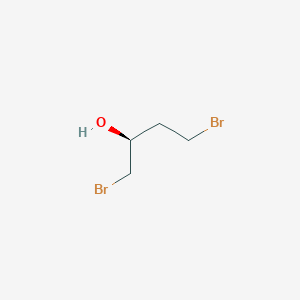
(S)-1,4-Dibromobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,4-Dibromobutan-2-ol is a chiral brominated compound that is of interest in synthetic organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules. While the specific compound (S)-1,4-Dibromobutan-2-ol is not directly mentioned in the provided papers, the related compounds and synthesis methods discussed can offer insights into its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related brominated compounds has been explored in the literature. For instance, the synthesis of 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol dinitrates was achieved by nitration of the corresponding diols with a mixture of trifluoroacetic anhydride and nitric acid . Additionally, a regioselective 2,4-dibromohydration of conjugated enynes was reported, which could potentially be adapted for the synthesis of (S)-1,4-Dibromobutan-2-ol by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as demonstrated by the crystal and molecular structure analysis of 1,4-S,S′-bis-isothiosemicarbazidebutane dihydrobromide . The study of such structures often involves X-ray diffraction to elucidate the arrangement of atoms within the crystal lattice and to understand the intramolecular and intermolecular interactions that stabilize the compound.
Chemical Reactions Analysis
The chemical reactivity of brominated compounds is influenced by the presence of bromine atoms, which are good leaving groups in nucleophilic substitution reactions. The synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, for example, involves a dibromohydration reaction where the bromine atoms are introduced into the molecule . Such reactions are key to transforming simple starting materials into more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds like (S)-1,4-Dibromobutan-2-ol are typically characterized by their reactivity, boiling and melting points, solubility, and stability. The presence of bromine atoms can significantly affect these properties, making them important considerations in the synthesis and application of these compounds. The crystalline structure analysis of related compounds provides insights into how intramolecular interactions can influence the physical properties of these substances .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
(S)-1,4-Dibromobutan-2-ol is utilized in the synthesis of covalent organic frameworks (COFs) which exhibit potential for various applications including catalysis and material science. For example, COFs synthesized from melamine and dibromoalkanes, including 1,4-dibromobutane, show distinct colors and can be used as templates for in-situ metal nanoparticle preparation. These COFs have applications in hydrogen generation from hydrolysis reactions, demonstrating their potential in energy conversion and storage systems (Sahiner, Demirci, & Sel, 2016).
Polymer Chemistry
In polymer chemistry, (S)-1,4-Dibromobutan-2-ol is involved in the modification of polymer chains to induce molecular ordering, which is pivotal for the development of functional molecular devices. This application underscores the compound's role in advancing materials with specific electronic or optical properties (Changez et al., 2012).
Organic Synthesis
The compound plays a crucial role in organic synthesis, offering pathways to create complex molecules. For instance, it's used in the stereoselective synthesis of chiral α,ω-diynes, a process that highlights its importance in constructing molecules with specific stereochemistry, which is crucial for pharmaceuticals and fine chemicals production (Caporusso et al., 2002).
Catalysis
Furthermore, (S)-1,4-Dibromobutan-2-ol is instrumental in catalysis research. It has been utilized in the development of polymeric ionic liquid (PIL) particles for catalyzing hydrogen generation from hydrolysis and methanolysis of NaBH4. This research is significant for the advancement of green chemistry and sustainable energy sources (Sahiner, Yasar, & Aktas, 2016).
Phase Transfer Catalysis
It also finds applications in phase transfer catalysis, where it aids in the intramolecular cycloalkylation of phenylacetonitrile, showcasing the efficiency and versatility of (S)-1,4-Dibromobutan-2-ol in facilitating complex organic reactions under mild conditions (Jayachandran & Wang, 2000).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Zukünftige Richtungen
This involves identifying areas of further research. It could include potential applications of the compound, modifications to improve its properties, or new methods of synthesis.
Eigenschaften
IUPAC Name |
(2S)-1,4-dibromobutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSRAPMBSMSACN-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)[C@@H](CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,4-Dibromobutan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

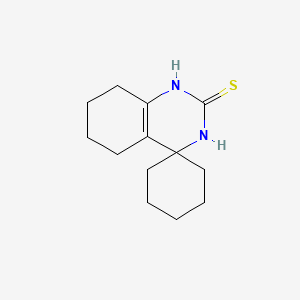


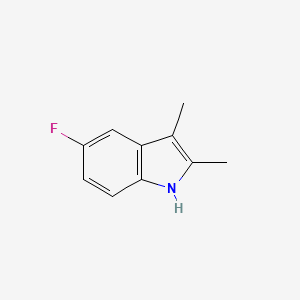

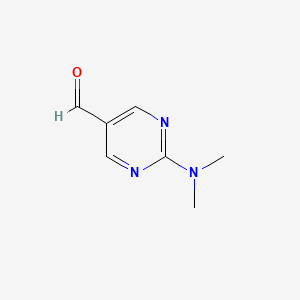
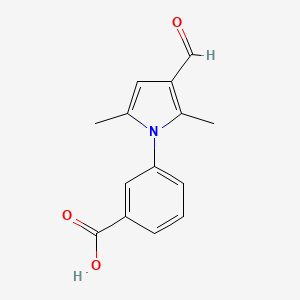



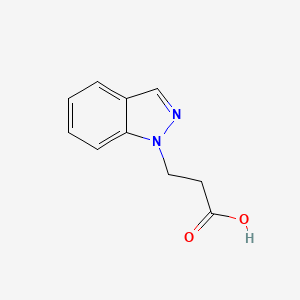


![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)